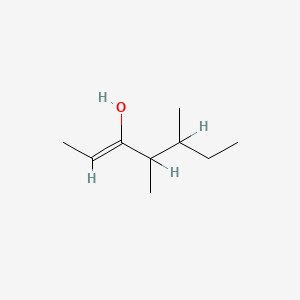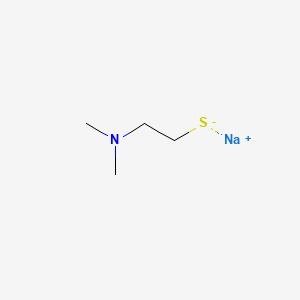
Ethanethiol, 2-(dimethylamino)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(dimethylamino)-, sodium salt: is an organosulfur compound with the molecular formula C4H11NSNa . It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a sodium ion, and an additional dimethylamino group is attached to the ethane backbone. This compound is known for its distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Ethanethiol, 2-(dimethylamino)-, sodium salt can be synthesized by reacting ethanethiol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the thiol group, allowing the sodium ion to bond with the sulfur atom.
Industrial Production: Industrially, the compound can be produced by a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanethiol, 2-(dimethylamino)-, sodium salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol.
Substitution: Compounds with different nucleophiles replacing the dimethylamino group.
Applications De Recherche Scientifique
Chemistry:
Ligand in Coordination Chemistry: Ethanethiol, 2-(dimethylamino)-, sodium salt can act as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: It is used as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting thiol-containing enzymes.
Industry:
Material Science: The compound is used in the modification of surfaces and materials, enhancing their properties such as conductivity and reactivity.
Mécanisme D'action
Molecular Targets and Pathways:
Thiol Group Interaction: The thiol group in ethanethiol, 2-(dimethylamino)-, sodium salt can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.
Dimethylamino Group: The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methanethiol: Similar to ethanethiol but with a methyl group instead of an ethyl group.
Butanethiol: Similar to ethanethiol but with a butyl group instead of an ethyl group.
Cysteamine: Contains an amino group instead of a dimethylamino group.
Uniqueness:
Dimethylamino Group: The presence of the dimethylamino group in ethanethiol, 2-(dimethylamino)-, sodium salt provides unique reactivity and binding properties compared to other thiol compounds.
Sodium Salt Form: The sodium salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
55931-94-7 |
|---|---|
Formule moléculaire |
C4H10NNaS |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
sodium;2-(dimethylamino)ethanethiolate |
InChI |
InChI=1S/C4H11NS.Na/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;/q;+1/p-1 |
Clé InChI |
BYFAREPWNGKOHN-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





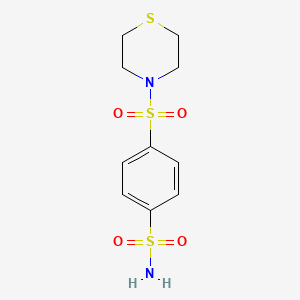
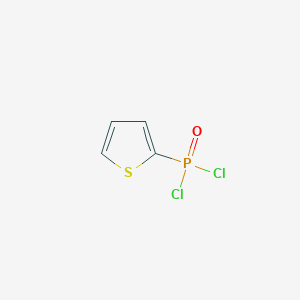


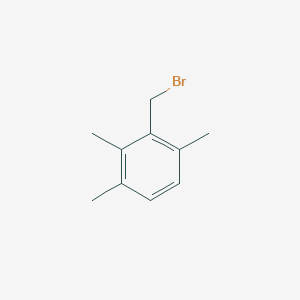
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)




